5-Chloro-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
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Overview
Description
5-Chloro-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a chloro group, a nitrophenyl group, and a tetrahydroisoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of p-nitroaniline with chloroacetic anhydride in the presence of sodium carbonate and toluene. The reaction is carried out at a controlled temperature of 15 ± 5°C, followed by stirring at room temperature for several hours. The product is then filtered and dried to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
5-Chloro-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(3-nitrobenzyl)aminocarbonylphenoxyacetic acid: Shares similar structural features but differs in its functional groups and overall structure.
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate: Another compound with a chloro and phenyl group but with different core structure.
Uniqueness
5-Chloro-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to its tetrahydroisoindole core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c15-8-4-5-11-12(6-8)14(19)16(13(11)18)9-2-1-3-10(7-9)17(20)21/h1-4,7,11-12H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOLYOHVBVYDHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CC2C1C(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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